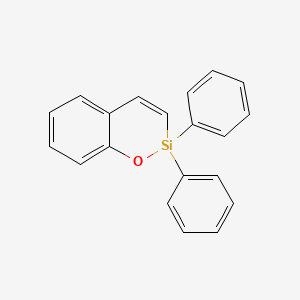
1-Bromo-1,3,3-trichloropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-Bromo-1,3,3-trichloropropan-2-one typically involves the halogenation of propanone derivatives. One common method includes the bromination and chlorination of 2-propanone under controlled conditions . Industrial production methods may involve the use of specific catalysts and reaction conditions to optimize yield and purity .
Análisis De Reacciones Químicas
1-Bromo-1,3,3-trichloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents include strong bases or acids, and reactions are often carried out under controlled temperatures and pressures.
Aplicaciones Científicas De Investigación
1-Bromo-1,3,3-trichloropropan-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: It is used in the production of various chemicals and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 1-Bromo-1,3,3-trichloropropan-2-one involves its interaction with specific molecular targets. It can catalyze the hydrolytic cleavage of carbon-halogen bonds, leading to the formation of primary alcohols, halide ions, and protons . This reaction is facilitated by enzymes such as haloalkane dehalogenases.
Comparación Con Compuestos Similares
1-Bromo-1,3,3-trichloropropan-2-one can be compared with other halogenated compounds such as:
1-Bromo-3-chloropropane: Similar in structure but with different reactivity and applications.
1-Bromo-1,3,3-trichloroacetone: Another closely related compound with similar chemical properties.
These comparisons highlight the unique reactivity and applications of this compound in various fields.
Propiedades
Número CAS |
62874-82-2 |
|---|---|
Fórmula molecular |
C3H2BrCl3O |
Peso molecular |
240.31 g/mol |
Nombre IUPAC |
1-bromo-1,3,3-trichloropropan-2-one |
InChI |
InChI=1S/C3H2BrCl3O/c4-2(5)1(8)3(6)7/h2-3H |
Clave InChI |
IJVAPODNWOMMSL-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)C(Cl)Br)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol;hydrochloride](/img/structure/B14504685.png)




![4-[(Tributylstannyl)oxy]-2-[(tributylstannyl)sulfanyl]pyrimidine](/img/structure/B14504731.png)

![8-Ethoxy-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14504744.png)

![Propanamide, 3-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]-N-ethyl-](/img/structure/B14504762.png)



